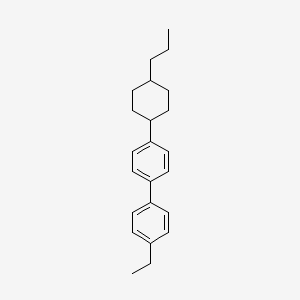

trans-4-Ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl

描述

trans-4-Ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl (CAS: 84540-37-4) is a biphenyl derivative featuring a trans-configuration ethyl group at the 4-position and a trans-4-propylcyclohexyl substituent at the 4'-position of the biphenyl core. This compound is industrially significant, with applications in organic electronics, particularly in OLED (organic light-emitting diode) manufacturing due to its liquid crystalline properties and stability under operational conditions . Its molecular formula is C23H30, with a molecular weight of 306.48 g/mol . Commercial production of this compound is robust, with suppliers like HBCChem, Inc. offering 98% purity and capacities exceeding 1,000 kg/month .

属性

IUPAC Name |

1-ethyl-4-[4-(4-propylcyclohexyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30/c1-3-5-19-8-12-21(13-9-19)23-16-14-22(15-17-23)20-10-6-18(4-2)7-11-20/h6-7,10-11,14-17,19,21H,3-5,8-9,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOALOUQODWWGEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001004823 | |

| Record name | 4-Ethyl-4'-(trans-4-propylcyclohexyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001004823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84540-37-4 | |

| Record name | trans-4-Ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084540374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethyl-4'-(trans-4-propylcyclohexyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001004823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

Trans-4-Ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl, with the CAS number 84540-37-4 and a molecular formula of C23H30, is an organic compound characterized by its biphenyl structure. This compound has garnered attention due to its unique substituents and potential biological activity, particularly as an enzyme inhibitor. This article explores its biological activity, focusing on enzyme interactions, pharmacological implications, and relevant case studies.

- Molecular Weight : 306.48 g/mol

- Solubility : Poorly soluble in water (0.0000325 mg/mL), indicating hydrophobic characteristics.

- Structure : The compound features a trans configuration with ethyl and propylcyclohexyl groups attached to the biphenyl framework.

Biological Activity Overview

This compound primarily interacts with biological systems through enzyme inhibition. Notably, it has been shown to inhibit cytochrome P450 enzymes CYP2C9 and CYP2D6, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics when used alongside other pharmaceuticals.

Enzyme Inhibition

The inhibition of CYP2C9 and CYP2D6 by this compound raises significant concerns regarding drug-drug interactions in clinical settings. Understanding these interactions is vital for predicting adverse effects in patients receiving multiple medications.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,1'-Biphenyl | C12H10 | Simpler structure without substituents |

| 4-Ethylbiphenyl | C14H14 | Contains only one ethylene substituent |

| 4-Propylaniline | C13H17N | Contains an amine group instead of a cyclohexane |

| 4-Methylphenethylamine | C11H15N | Contains a methyl group instead of ethylene |

Case Studies and Research Findings

Recent studies have highlighted the biological implications of this compound:

- Drug Interaction Studies : Research indicates that the compound's inhibition of CYP enzymes can significantly alter the metabolism of co-administered drugs. For instance, a study demonstrated that the presence of this compound increased plasma concentrations of commonly prescribed medications metabolized by these enzymes.

- Toxicological Assessments : Toxicity studies have shown that while this compound exhibits low acute toxicity in vitro, chronic exposure may lead to immunotoxic effects similar to those observed with perfluoroalkyl substances (PFAS). These findings suggest a need for further investigation into long-term exposure risks.

- Environmental Impact Studies : Investigations into the environmental behavior of this compound revealed that its transformation products could pose greater ecological risks than the parent compound itself. This emphasizes the importance of considering metabolic pathways and degradation products in risk assessments.

科学研究应用

Liquid Crystal Applications

Liquid Crystals (LCs) are materials that exhibit properties between those of liquids and solid crystals. The unique molecular orientation of trans-4-Ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl allows it to function effectively within liquid crystal mixtures. Key applications include:

- Nematic Phase Stability : This compound exhibits a stable nematic phase, crucial for liquid crystal displays (LCDs). Its ability to maintain long-range order while remaining fluid is essential for display technologies.

- Tailored Response Times : By incorporating this compound into LC mixtures, researchers can manipulate response times for electro-optic applications, enhancing the performance of devices like LCDs and OLEDs.

- Dielectric Anisotropy : Studies indicate that this compound can be used to achieve specific dielectric anisotropy values, which are important for the functionality of liquid crystal devices.

Beyond its applications in liquid crystals, this compound has garnered attention for its biological activity:

- Enzyme Inhibition : The compound has been identified as an inhibitor of cytochrome P450 enzymes CYP2C9 and CYP2D6. This inhibition can significantly alter drug metabolism, raising concerns about potential drug-drug interactions in clinical settings.

Case Study: Drug Interaction

A study demonstrated that the presence of this compound increased plasma concentrations of drugs metabolized by CYP enzymes. This finding underscores the importance of understanding this compound's pharmacological implications when used alongside other pharmaceuticals.

Environmental Impact Studies

Research into the environmental behavior of this compound indicates that its transformation products could pose ecological risks. This emphasizes the need for comprehensive assessments regarding its metabolic pathways and degradation products to understand potential environmental impacts fully.

相似化合物的比较

Fluorinated Derivative: 4-Ethyl-2-fluoro-4'-[2-(trans-4-propylcyclohexyl)ethyl]-1,1'-biphenyl

Key Differences :

- Substituent : A fluorine atom is introduced at the 2-position of the biphenyl ring, and an ethyl group links the propylcyclohexyl moiety to the biphenyl core.

- Molecular Weight : 352.53 g/mol (vs. 306.48 g/mol for the target compound) .

- However, the bulky ethyl linkage may reduce mesophase stability compared to the parent compound.

Trifluoromethyl-Substituted Analog: 4-(trans-4-Propylcyclohexyl)-4'-(trifluoromethyl)-1,1'-biphenyl

Key Differences :

- Substituent : A trifluoromethyl (-CF3) group replaces the ethyl group at the 4'-position.

- CAS : 137644-51-0 .

- Impact : The -CF3 group introduces strong electron-withdrawing character, altering electronic properties such as dipole moment and HOMO-LUMO gaps. This makes the compound suitable for specialized optoelectronic applications but may reduce thermal stability compared to the ethyl-substituted counterpart.

Ether-Functionalized Analog: (trans,trans)-4-Ethoxy-4′-propyl-1,1′-bi(cyclohexane)

Key Differences :

Organometallic Biphenyl Derivatives (e.g., Mercury and Tellurium Complexes)

Examples :

- (4-amino-[1,1'-biphenyl]-3-yl)mercury(II) chloride (Compound A)

- 3-(tribromo-λ⁴-tellanyl)-[1,1'-biphenyl]-4-amine (Compound B) .

- Impact : Metal coordination introduces redox activity and enhanced conductivity but raises toxicity concerns, restricting biomedical or consumer electronics applications.

Data Tables

Table 1: Structural and Physical Properties

Research Findings and Trends

- Electronic Applications : The target compound’s high purity and thermal stability make it superior to fluorinated or ether-containing analogs in OLED manufacturing .

- Theoretical Studies: DFT analyses of organotellurium biphenyls (e.g., Compound B) reveal tunable electronic properties, but their complexity limits scalability compared to the target compound .

准备方法

General Synthetic Strategy

The synthesis of trans-4-Ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl typically involves:

- Preparation of the trans-4-propylcyclohexyl intermediate with defined stereochemistry.

- Formation of the biphenyl core via cross-coupling reactions, most commonly Suzuki-Miyaura coupling.

- Purification steps to isolate the trans isomer with high purity.

Preparation of trans-4-Propylcyclohexyl Intermediate

The trans-4-propylcyclohexyl moiety is crucial for the compound’s properties. It is usually prepared by selective functionalization of cyclohexane derivatives ensuring the trans stereochemistry. Methods include:

- Catalytic hydrogenation of appropriately substituted cyclohexenes.

- Grignard reactions introducing the propyl group at the 4-position on cyclohexane rings.

- Purification by recrystallization or chromatography to enrich the trans isomer.

A closely related preparation method for trans-4-substituted cyclohexyl ethylene derivatives involves the reaction of trans-4-substituted cyclohexylmethyl triphenylphosphine halides with paraformaldehyde under strongly basic conditions (potassium tert-butoxide) in tetrahydrofuran at low temperatures (0–10°C). The reaction mixture is worked up by aqueous extraction, organic phase washing with saturated sodium chloride solution, and purification by silica gel chromatography and recrystallization with petroleum ether. This method yields trans-4-substituted cyclohexylethylene with high purity (99.6% GC) and good yield (89.2%).

Suzuki-Miyaura Coupling for Biphenyl Formation

The biphenyl core is constructed via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between:

- An aryl halide bearing the ethyl substituent (e.g., 4-ethylphenyl bromide or iodide).

- A boronic acid or boronate ester derivative of trans-4-propylcyclohexyl-substituted phenyl compounds.

| Parameter | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ or similar palladium complexes |

| Base | Potassium carbonate (K₂CO₃) or similar |

| Solvent | Biphasic system: toluene/water |

| Temperature | 80–100°C |

| Atmosphere | Inert (nitrogen or argon) |

| Reaction time | Several hours (typically 4–12 h) |

The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to minimize side products. After completion, the mixture is subjected to aqueous workup and organic extraction.

Purification and Characterization

Purification typically involves:

- Column chromatography on silica gel using hexane/ethyl acetate mixtures.

- Recrystallization from ethanol or petroleum ether to achieve purity >98% as confirmed by gas chromatography (GC).

Characterization techniques include:

- Nuclear Magnetic Resonance (NMR): ^1H NMR for proton environments and ^13C NMR for carbon framework. The trans-cyclohexyl group shows characteristic axial-equatorial splitting.

- Mass Spectrometry (MS): High-resolution mass spectrometry confirms molecular weight.

- Melting Point Determination: Typically around 136°C for the pure compound.

- Gas Chromatography (GC): To assess purity.

Example Preparation Data Summary

| Step | Conditions/Details | Outcome |

|---|---|---|

| Preparation of trans-4-propylcyclohexyl intermediate | Catalytic hydrogenation or Grignard reaction; purification by recrystallization | High stereochemical purity trans isomer |

| Suzuki-Miyaura coupling | Pd(PPh₃)₄ catalyst, K₂CO₃ base, toluene/water, 80–100°C, inert atmosphere | Formation of biphenyl core, high yield |

| Workup and purification | Aqueous extraction, silica gel chromatography, recrystallization | >98% purity, crystalline powder |

| Final product properties | Melting point ~136°C, molecular weight 306.49 g/mol | Confirmed identity and purity |

Research Findings and Optimization Notes

- The trans configuration of the cyclohexyl substituent is critical for the liquid crystal properties and is maintained through careful stereoselective synthesis and purification.

- The Suzuki-Miyaura coupling is highly efficient for biphenyl formation and allows for structural variation by changing boronic acid or aryl halide partners.

- Reaction temperature and base choice significantly influence yield and purity; milder bases and controlled temperature minimize side reactions.

- Purification by silica gel chromatography and recrystallization is essential to remove palladium residues and other impurities.

- The use of an inert atmosphere prevents oxidation of sensitive intermediates and catalyst deactivation.

常见问题

Q. What are the optimal synthetic routes for trans-4-Ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl?

- Methodological Answer : Synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, to link biphenyl and cyclohexyl moieties. For example, a trans-configured cyclohexyl group can be introduced via catalytic hydrogenation of a propenyl intermediate under controlled pressure (10–15 psi H₂) . Purification often employs column chromatography with silica gel and gradients of ethyl acetate/hexane, followed by recrystallization in ethanol . Key intermediates should be validated via NMR (¹H/¹³C) and mass spectrometry to confirm stereochemical integrity .

Q. How can structural characterization of this compound be systematically performed?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 1.2–1.8 ppm for cyclohexyl protons, δ 2.3–2.6 ppm for ethyl groups) .

- X-ray Crystallography : Resolve trans-configuration and dihedral angles between biphenyl rings .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₃H₃₀) with <2 ppm error .

Q. What are the key physicochemical properties critical for experimental handling?

- Methodological Answer :

- Melting Point : Determine via differential scanning calorimetry (DSC) to assess purity (typical range: 80–100°C for similar biphenyls) .

- Solubility : Test in polar (e.g., DMSO) and nonpolar solvents (e.g., hexane) to guide solvent selection for reactions .

- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (>200°C common for cyclohexyl-biphenyls) .

Q. What are common impurities in its synthesis, and how are they removed?

- Methodological Answer :

- Byproducts : Unreacted cyclohexyl precursors or cis-isomers. Monitor via HPLC with a C18 column and mobile phase (methanol:buffer = 65:35, pH 4.6) .

- Purification : Use preparative HPLC or repeated recrystallization. Impurity profiles should be quantified with ≤0.1% thresholds for research-grade material .

Advanced Research Questions

Q. How to design experiments to investigate its liquid crystalline behavior?

- Methodological Answer :

- Phase Transition Analysis : Use polarized optical microscopy (POM) and DSC to identify nematic/smectic phases. Temperature ramps (2°C/min) are critical .

- Molecular Dynamics (MD) Simulations : Model dipole-dipole interactions and alkyl chain flexibility using software like COMSOL with AI-driven parameter optimization .

Q. How to resolve contradictions in reported data (e.g., conflicting melting points or reactivity)?

- Methodological Answer :

- Reproducibility Checks : Standardize synthetic protocols (e.g., inert atmosphere, exact catalyst ratios) .

- Factorial Design : Systematically vary parameters (e.g., reaction time, temperature) to identify critical variables. Use ANOVA for statistical validation .

Q. What computational approaches predict its electronic and optical properties?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., Gaussian09 with B3LYP/6-31G*) to correlate with UV-Vis spectra .

- AI-Driven Simulations : Train neural networks on PubChem data to predict absorption maxima or fluorescence quantum yields .

Q. How to integrate this compound into a theoretical framework for structure-property relationships?

- Methodological Answer :

- Conceptual Alignment : Link to theories like Maier-Saupe (liquid crystals) or Hammett constants (electronic effects). Validate via regression analysis of substituent effects .

- Meta-Analysis : Compare with analogs (e.g., 4-propylcyclohexyl derivatives) to establish trends in mesophase stability .

Q. What methodologies validate its purity for biological interaction studies?

- Methodological Answer :

- LC-MS/MS : Detect trace impurities (<0.01%) using MRM (multiple reaction monitoring) modes .

- Bioassay Controls : Include negative controls (e.g., solvent-only) and reference standards (e.g., tamoxifen for cytotoxicity assays) .

Q. How to investigate its potential as a ligand for pharmacological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to receptors (e.g., estrogen receptors).

- Molecular Docking : Use AutoDock Vina to predict binding poses, followed by MD simulations for stability assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。